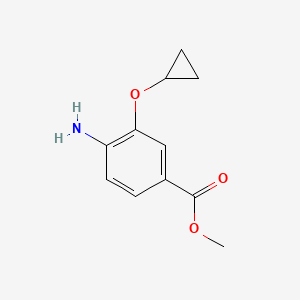![molecular formula C6H8F2O B13512172 {4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol is a fluorinated organic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, featuring a spirocyclic framework with two fluorine atoms, imparts distinct chemical and physical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4,4-Difluorospiro[2.2]pentan-1-yl}methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This reaction is followed by further chemical modifications to achieve the desired product. The process is scalable and diastereoselective, ensuring high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the synthetic approach suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce various functional groups at the fluorine positions.
Wissenschaftliche Forschungsanwendungen
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to modulate biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanol exerts its effects is primarily related to its ability to interact with molecular targets through its fluorinated spirocyclic structure. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2,2-Difluorospiro[2.2]pentan-1-yl}methanol
- Non-fluorinated spiro[2.2]pentan-1-yl derivatives
- Monocyclic gem-difluorinated counterparts
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanol stands out due to its unique combination of a spirocyclic framework and fluorine atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to its non-fluorinated and monocyclic counterparts .
Eigenschaften
Molekularformel |
C6H8F2O |
|---|---|
Molekulargewicht |
134.12 g/mol |
IUPAC-Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanol |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2 |
InChI-Schlüssel |
ZAVLRGAJDPFMOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CC2(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)




![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)




![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)


![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
